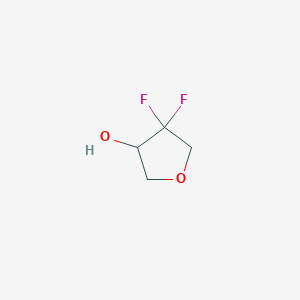

4,4-Difluorotetrahydrofuran-3-ol

Descripción

Significance of Fluorine in Organic Molecules for Advanced Applications

The introduction of fluorine into organic molecules can profoundly alter their properties. Due to its small size and high electronegativity, fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target protein. nih.govrsc.orgacs.org The carbon-fluorine bond is exceptionally strong, which can shield adjacent parts of a molecule from metabolic degradation, thereby prolonging its therapeutic effect. rsc.org Furthermore, the strategic placement of fluorine can modulate the acidity or basicity of nearby functional groups, which is a critical factor in drug design. rsc.org The unique properties imparted by fluorine have led to its inclusion in a significant percentage of pharmaceuticals currently on the market. rsc.orgnih.gov

The gem-difluoro (CF2) group is of particular interest as it can act as a bioisostere for carbonyl groups or ether linkages, potentially improving metabolic stability without drastically altering the molecule's shape. researchgate.net Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can improve metabolic stability and influence lipophilicity and aqueous solubility, key parameters in drug discovery. nih.gov

Importance of Tetrahydrofuran (B95107) Scaffolds in Natural Products and Synthetic Targets

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a wide array of natural products, especially those derived from marine organisms. nih.gov These natural compounds often exhibit potent and interesting biological activities, making them attractive targets for total synthesis and valuable leads for the development of new drugs. nih.govchemscene.com The THF scaffold is a key component in numerous bioactive compounds, including those with potential anticancer, antibiotic, and anti-inflammatory properties. nih.govutripoli.edu.ly

The synthesis of substituted tetrahydrofurans is an active area of research in organic chemistry, with numerous methods developed to control the stereochemistry and substitution patterns around the ring. organic-chemistry.org The prevalence and importance of this scaffold in medicinally relevant compounds have spurred continuous efforts to develop novel and efficient synthetic strategies. chemscene.com

Overview of 4,4-Difluorotetrahydrofuran-3-ol as a Key Fluorinated Heterocycle

This compound is a heterocyclic compound that incorporates both the valuable tetrahydrofuran scaffold and the influential gem-difluoro group.

| Property | Value |

| CAS Number | 1782515-61-0 |

| Molecular Formula | C₄H₆F₂O₂ |

| Molecular Weight | 124.09 g/mol |

| SMILES | FC1(COCC1O)F |

| Data sourced from ChemScene. chemscene.com |

While specific, in-depth research on the direct applications of this compound is not extensively published, its structure suggests significant potential. The synthesis of such gem-difluorinated heterocycles can be challenging. General strategies often involve the fluorination of a corresponding ketone precursor, such as tetrahydrofuran-3-one derivatives. rsc.orgresearchgate.net The introduction of the two fluorine atoms at the 4-position is expected to significantly impact the electronic properties of the adjacent hydroxyl group at the 3-position, potentially influencing its reactivity and interaction with biological targets.

The presence of the gem-difluoro group alpha to the alcohol functionality makes this molecule an interesting building block for more complex structures. The combination of the polar alcohol, the ether linkage within the THF ring, and the lipophilic fluorine atoms creates a molecule with a unique physicochemical profile.

Research Landscape and Emerging Trends for Fluorinated Tetrahydrofuran Structures

The development of new methods for the synthesis of fluorinated heterocycles is a rapidly advancing field. Key trends include the development of metal-free synthesis protocols and the use of novel fluorinating reagents to achieve greater efficiency and selectivity. rsc.orgrsc.org For instance, cascade reactions utilizing difluorocarbene precursors have emerged as a powerful strategy for constructing gem-difluorinated furan-based structures. rsc.orgrsc.org

Research is also focused on the synthesis of complex fluorinated molecules using modular building blocks. acs.org The ability to create libraries of diverse fluorinated tetrahydrofuran derivatives is crucial for exploring their structure-activity relationships and identifying new therapeutic leads. The ongoing development of synthetic methodologies will undoubtedly lead to a wider availability and application of compounds like this compound in medicinal chemistry and materials science. acs.orgutripoli.edu.ly

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,4-difluorooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c5-4(6)2-8-1-3(4)7/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWAPSUNVVAGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782515-61-0 | |

| Record name | 4,4-difluorooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Difluorotetrahydrofuran 3 Ol and Its Stereoisomers

Strategies for the Construction of Difluorinated Tetrahydrofuran (B95107) Rings

The construction of the 4,4-difluorotetrahydrofuran core requires specialized synthetic strategies that can efficiently and stereoselectively introduce the geminal difluoro moiety and control the adjacent hydroxyl-bearing stereocenter.

Cycloaddition Reactions in the Synthesis of Fluorinated Heterocycles

Cycloaddition reactions represent a powerful tool for the rapid assembly of cyclic systems. nih.govnih.gov In the context of fluorinated tetrahydrofurans, [3+2] cycloaddition strategies are particularly relevant. These reactions typically involve the generation of a carbonyl ylide, which then undergoes cycloaddition with a dipolarophile. For instance, rhodium-catalyzed reactions of α-diazo ketones with aldehydes can generate carbonyl ylides that are subsequently trapped by activated alkenes to form highly substituted tetrahydrofuran rings. nih.gov While not specific to 4,4-difluorotetrahydrofuran-3-ol, this methodology provides a framework for accessing the core structure, where fluorinated building blocks could potentially be employed as either the diazo component or the alkene. The key challenge lies in the synthesis of appropriately fluorinated precursors that are compatible with the reaction conditions.

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

| Rh₂(OAc)₄ | Dimethyl diazomalonate | β-nitro-4-chlorostyrene | Substituted tetrahydrofuran | 76 | nih.gov |

| ((tBu-pybox))MgI₂ | Racemic 1,1-cyclopropane diesters | Aldehydes | Enantioenriched tetrahydrofuran | 48-92 | nih.gov |

Stereoselective Fluorination Approaches for Heterocyclic Systems

Direct fluorination of a pre-existing tetrahydrofuran ring offers a more direct, albeit challenging, route. The fluorination of tetrahydrofuran itself over reagents like potassium tetrafluorocobaltate(III) has been shown to produce a mixture of fluorinated products, including 2,2,5,5-tetrafluoro-2,5-dihydrofuran. rsc.org This highlights the aggressive nature of such fluorinating agents and the difficulty in achieving selectivity.

For more controlled and stereoselective fluorination, modern electrophilic fluorinating reagents are employed. Reagents such as N-fluorobenzenesulfonimide (NFSI) are widely used for the asymmetric electrophilic fluorination of carbonyl compounds, which can serve as precursors to fluorinated heterocycles. semanticscholar.org A common strategy involves the asymmetric addition to a carbonyl compound followed by a diastereoselective electrophilic fluorination. semanticscholar.org This two-step process allows for the establishment of multiple stereocenters, including a C-F quaternary carbon.

| Fluorinating Agent | Substrate Type | Catalyst/Base | Key Feature | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | β-Ketoesters / Pyrazolones | Chiral Organocatalysts (e.g., quinine squaramide) | Asymmetric fluorinative dearomatization; sequential addition/fluorination | semanticscholar.org |

| Potassium Tetrafluorocobaltate(III) | Tetrahydrofuran | High Temperature | Vapor-phase fluorination leading to polyfluorinated products | rsc.org |

Debenzylative Cycloetherification (DBCE) for Regio- and Stereoselective Furanoside Formation

Debenzylative cycloetherification (DBCE) is a powerful method for forming tetrahydrofuran rings, particularly for C-furanosides. acs.orgnih.gov This reaction involves an intramolecular SN2 or SN2' type displacement of a leaving group by a benzyl-protected hydroxyl group, which is deprotected in situ. nih.govacs.org A significant advancement in this area is the DAST-induced DBCE reaction of perbenzylated acyclic aldoses bearing a gem-difluoromethyl ester moiety. This method provides a highly regioselective synthesis of gem-difluorinated C-furanosides from unprotected aldoses without the need for extensive protecting group manipulations. acs.org The reaction proceeds by generating a key alcohol intermediate via a Reformatsky reaction, which then undergoes cyclization. acs.org The reactivity in DBCE reactions can be sensitive to the electronic effects of substituents on the acyclic precursor. acs.org

| Inducing Reagent | Substrate | Key Transformation | Yield | Reference |

| Diethylaminosulfur trifluoride (DAST) | Perbenzylated acyclic aldoses with gem-difluoromethyl ester | Regio- and stereoselective formation of gem-difluorinated C-furanosides | Moderate to good | acs.org |

| Not specified (thermal or base-mediated) | Acyclic precursors with a leaving group and benzyl ethers | Stereocontrolled formation of C-furanosides | - | nih.govacs.org |

Ring-Enlargement Reactions Utilizing Hypervalent Iodine Reagents for Cyclic Ethers

Ring-enlargement reactions offer an alternative pathway to tetrahydrofurans from smaller cyclic ethers like oxetanes. Hypervalent iodine reagents have proven effective in mediating such transformations. nih.govmdpi.comresearchgate.net The process typically involves the deiodonative ring-enlargement of a cyclic ether that has an iodoalkyl substituent. nih.govmdpi.com The reaction proceeds through the oxidation of the iodine atom by the hypervalent iodine reagent (e.g., (diacetoxyiodo)toluene or [bis(trifluoroacetoxy)]iodobenzene) to form an unstable intermediate that rearranges to an oxonium ion, leading to the ring-enlarged product. researchgate.netthieme-connect.de The use of hexafluoroisopropanol (HFIP) as a solvent is often critical for the success of these reactions. nih.govmdpi.com This method allows for the stereoselective synthesis of 5- to 7-membered cyclic ethers under mild conditions. researchgate.net

| Reagent | Starting Material | Product | Key Condition | Reference |

| (Diacetoxyiodo)toluene (DIT) | Cyclic ether with iodoalkyl substituent | Acetoxy-substituted ring-enlarged ether | Hexafluoroisopropanol (HFIP) solvent | nih.govmdpi.com |

| [Bis(trifluoroacetoxy)]iodobenzene (BTI) | Cyclic ether with iodoalkyl substituent | Trifluoroacetoxy-substituted ring-enlarged ether | Hexafluoroisopropanol (HFIP) solvent | mdpi.comresearchgate.net |

Palladium-Catalyzed Cyclization Strategies for Difluorinated Heterocycles

Palladium catalysis offers a versatile platform for the synthesis of heterocyclic compounds, including those containing fluorine. nih.gov One strategy involves the palladium-catalyzed fluoroalkylative cyclization of olefins with fluoroalkyl-iodide reagents. This approach can construct Csp³–CF₂ and C–O bonds in a single step, leading to fluoroalkylated dihydrobenzofurans and indolines. acs.org Another powerful method is the intramolecular Heck reaction. This involves the palladium-catalyzed 1,1-difluoroallylation of a heteronucleophile followed by an intramolecular Heck cyclization to afford ring-difluorinated heterocycles like indolines and dihydrobenzofurans. semanticscholar.org Furthermore, palladium catalysts can activate gem-difluorinated cyclopropanes, initiating a ring-opening reaction that generates a 2-fluorinated Pd π-allyl complex, a versatile intermediate for further functionalization and potential cyclization. nih.gov

| Reaction Type | Substrates | Key Intermediate/Process | Product Type | Reference |

| Fluoroalkylative Cyclization | Olefins, Rf–I reagents | Radical/SET pathway via fluoroalkyl radical | Fluoroalkylated 2,3-dihydrobenzofurans | acs.org |

| Difluoroallylation/Heck Cyclization | Heteronucleophiles, 3-bromo-3,3-difluoropropene | 5-exo Heck cyclization | Ring-difluorinated dihydrobenzofurans | semanticscholar.org |

| Ring-Opening Cross-Coupling | gem-Difluorinated cyclopropanes, gem-diborylalkanes | β-F elimination to form a 2-fluorinated Pd π-allyl complex | 2-Fluoroallylic gem-diboronic esters | nih.gov |

Enantioselective Synthesis of this compound Precursors and Analogues

The enantioselective synthesis of precursors to this compound is critical for accessing specific stereoisomers. Organocatalysis has emerged as a powerful tool for these asymmetric transformations. For example, chiral diamine catalysts have been successfully employed in the asymmetric Michael reaction between cyclic donors and α,β-unsaturated ketones. nih.gov This reaction can generate adducts with high enantioselectivity, which can then be further elaborated into heterocyclic systems.

Another relevant approach is the asymmetric electrophilic fluorination of prochiral substrates. As mentioned previously, chiral organocatalysts or transition metal complexes can catalyze the reaction of substrates like pyrazolones with electrophilic fluorinating agents such as NFSI to generate products with vicinal stereocenters, one of which is a C-F quaternary center, in high enantiomeric excess and diastereomeric ratio. semanticscholar.org Such strategies are directly applicable to the synthesis of chiral building blocks that can be converted into the target this compound.

| Method | Catalyst Type | Substrates | Key Feature | Enantioselectivity | Reference |

| Asymmetric Michael Reaction | Chiral Diamine | Cyclic dimedone, α,β-unsaturated ketones | Forms C-C bond enantioselectively | Up to 97% ee | nih.gov |

| Asymmetric Electrophilic Fluorination | Quinine Squaramide | 4-Nonsubstituted pyrazolones, N-Boc ketimine | Creates C-F quaternary stereocenter | 95-99% ee | semanticscholar.org |

Development of Novel Fluorination Reagents and Protocols for Tetrahydrofuran Systems

The synthesis of this compound hinges on the effective introduction of two fluorine atoms onto the tetrahydrofuran scaffold. A key precursor for this transformation is a corresponding cyclic ketone, which can then be reduced to the desired alcohol. The direct gem-difluorination of ketones adjacent to an ether linkage presents a significant challenge due to the potential for side reactions and the need for robust fluorinating agents.

Recent advancements in fluorination chemistry have led to the development of powerful electrophilic fluorinating reagents. Among these, Selectfluor® (F-TEDA-BF4) has emerged as a versatile and effective reagent for the α-fluorination of carbonyl compounds. The synthesis of 4,4-Difluorodihydrofuran-3(2H)-ones, a direct precursor to the target molecule, has been accomplished through the use of such modern fluorinating agents. mdpi.comnih.gov

The general approach involves the fluorination of a suitable tetrahydrofuran-3-one derivative. The reaction conditions, including the choice of solvent and temperature, play a crucial role in the efficiency of the difluorination process. Acetonitrile is a commonly employed solvent for reactions involving Selectfluor®. mdpi.com

| Reagent/Catalyst | Substrate | Product | Yield (%) | Conditions |

| Selectfluor® | Tetrahydrofuran-3-one derivative | 4,4-Difluorodihydrofuran-3(2H)-one | Moderate to Good | CH3CN, rt to reflux |

The subsequent step in the synthesis of this compound is the reduction of the carbonyl group in 4,4-Difluorodihydrofuran-3(2H)-one. The presence of the adjacent electron-withdrawing gem-difluoro group can influence the reactivity of the ketone and the stereochemical outcome of the reduction. nih.gov Standard reducing agents such as sodium borohydride (NaBH₄) are often employed for this transformation. mdpi.com The choice of reducing agent and reaction conditions can allow for the stereoselective synthesis of either syn- or anti-diastereomers of the final alcohol. For instance, bulky reducing agents like L-Selectride are known to provide high diastereoselectivity in the reduction of cyclic ketones. nih.gov

| Reducing Agent | Substrate | Product Stereoisomer | Diastereomeric Ratio |

| NaBH₄ | 4,4-Difluorodihydrofuran-3(2H)-one | syn/anti-4,4-Difluorotetrahydrofuran-3-ol | Varies with conditions |

| L-Selectride | 4,4-Difluorodihydrofuran-3(2H)-one | Predominantly one diastereomer | High |

Furthermore, enzymatic reductions using ketoreductases (KREDs) offer a powerful and highly stereoselective method for the synthesis of chiral α-fluoro-β-hydroxy esters from their corresponding keto esters. sapub.org This approach, which operates under mild conditions, could potentially be adapted for the asymmetric reduction of 4,4-Difluorodihydrofuran-3(2H)-one to yield enantiomerically pure stereoisomers of this compound.

Mechanistic Investigations of Difluorotetrahydrofuran Ring Formation Reactions

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient synthetic routes.

Regioselectivity Control in Fluorinated Ring-Opening Reactions

An alternative strategy for the construction of the fluorinated tetrahydrofuran ring involves the intramolecular cyclization of a fluorinated epoxy alcohol. The regioselectivity of the epoxide ring-opening is a critical factor in determining the success of this approach. The presence of fluorine atoms can significantly influence the electronic properties of the epoxide ring, thereby directing the nucleophilic attack of the tethered hydroxyl group.

Theoretical studies on the ring-opening of fluorinated epoxides, such as hexafluoropropylene oxide (HFPO), have revealed that nucleophilic attack can occur at the more sterically hindered carbon atom. researchgate.net This "abnormal" regioselectivity is attributed to the strong electron-withdrawing nature of the fluorine substituents, which enhances the electrophilicity of the adjacent carbon. researchgate.net This principle can be harnessed in the design of precursors for the synthesis of fluorinated tetrahydrofurans, where the strategic placement of fluorine atoms can control the outcome of the cyclization reaction.

The intramolecular ring-opening of 2,2-difluoro-3,4-epoxybutan-1-ol, for example, would be expected to proceed via a 5-exo-tet cyclization, favored by Baldwin's rules, to yield the desired this compound. The electronic effects of the gem-difluoro group would likely enhance the electrophilicity of the C4 position of the epoxide, facilitating the nucleophilic attack by the primary alcohol.

Influence of Fluorine Atoms on Reaction Pathways and Intermediates

The introduction of two fluorine atoms at the C4 position of the tetrahydrofuran ring has profound stereoelectronic consequences that influence both the synthetic reactions and the properties of the resulting molecule.

In the context of the synthesis of 4,4-Difluorodihydrofuran-3(2H)-one via the electrophilic fluorination of a tetrahydrofuran-3-one precursor, the mechanism is believed to proceed through an enol or enolate intermediate. mdpi.comnih.gov The initial monofluorination event is followed by a second fluorination to yield the gem-difluoro product. Computational studies on the fluorination of cyclic ketones with reagents like Selectfluor® suggest that both polar (ionic) and single-electron transfer (SET) pathways can be operative. mdpi.comresearchgate.net The presence of the first fluorine atom can influence the regioselectivity and rate of the second fluorination step through inductive effects.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the transition states and intermediates involved in these fluorination reactions. researchgate.netrsc.org Such studies can provide insights into the preference for gem-difluorination over other possible outcomes and help in the rational design of more efficient fluorination protocols.

The gem-difluoro group also significantly impacts the reactivity of the adjacent carbonyl group in 4,4-Difluorodihydrofuran-3(2H)-one. The strong electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by reducing agents. nih.gov This electronic effect can also influence the equilibrium between the keto and enol tautomers, which is a key factor in the fluorination mechanism itself. mdpi.comnih.gov

Chemical Transformations and Reactivity Profiling of 4,4 Difluorotetrahydrofuran 3 Ol Derivatives

Electrophilic and Nucleophilic Reactions of the Difluorotetrahydrofuran Core

The reactivity of the tetrahydrofuran (B95107) ring in 4,4-Difluorotetrahydrofuran-3-ol is dictated by the interplay of the ether oxygen and the electron-withdrawing gem-difluoro group. The oxygen atom, with its lone pairs of electrons, can act as a Lewis base, participating in reactions with electrophiles. However, the strong inductive effect of the two fluorine atoms at the C4 position is expected to decrease the basicity of the ring oxygen compared to non-fluorinated tetrahydrofuran.

Electrophilic Reactions: Protonation or coordination of a Lewis acid to the ether oxygen can activate the ring towards nucleophilic attack, potentially leading to ring-opening. While this is a common reaction for tetrahydrofuran itself, the stability of the C-F bonds in this compound would likely influence the reaction pathways.

Nucleophilic Reactions: The carbon atoms of the tetrahydrofuran ring are generally not susceptible to direct nucleophilic attack unless activated. In the case of this compound, the C3 position, bearing the hydroxyl group, and the C5 and C2 positions, adjacent to the ether oxygen, are potential sites for reaction under specific conditions. Nucleophilic substitution at the C-F bonds is generally challenging on a saturated ring and would require harsh conditions or specialized reagents.

Stereochemical Outcomes in Derivative Functionalization

The functionalization of this compound derivatives can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is influenced by the existing stereochemistry of the starting material and the reaction mechanism. For instance, reactions at the C3 position can proceed with either retention or inversion of configuration, depending on whether the mechanism is SN1 or SN2 in nature.

The synthesis of substituted tetrahydrofurans often involves stereoselective methods to control the relative and absolute stereochemistry of the products. nih.gov Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides have been shown to produce substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org Similarly, stereoselective syntheses of tetrahydrofurans have been achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. nih.gov The presence of the gem-difluoro group at C4 in this compound can be expected to influence the conformational preferences of the ring, thereby impacting the stereochemical course of reactions at other positions.

Ring-Opening and Ring-Closing Reactions of Fluorinated Tetrahydrofurans

Ring-Opening Reactions: The tetrahydrofuran ring can undergo cleavage under various conditions. Acid-catalyzed ring-opening is a common reaction, often initiated by protonation of the ether oxygen. For fluorinated tetrahydrofurans, the stability of the ring is generally enhanced due to the strong C-F bonds. However, ring-opening of fluorinated epoxides, which are related three-membered ring ethers, with nucleophiles is a known process. google.com Furthermore, ring-opening fluorination of cyclic thioethers has been achieved using potassium fluoride (B91410), suggesting that under appropriate conditions, the C-O bond in the tetrahydrofuran ring could be cleaved. rsc.org Studies on gem-difluorocyclopropanes, which are strained three-membered rings, have shown that they can undergo ring-opening reactions under photoredox catalysis. rsc.orgresearchgate.net This suggests that radical-mediated pathways could also be a viable strategy for the ring-opening of 4,4-difluorotetrahydrofuran derivatives.

Ring-Closing Reactions: The synthesis of the this compound core itself would likely involve a ring-closing reaction. A common strategy for the synthesis of 3-hydroxytetrahydrofuran (B147095) involves the cyclization of 1,2,4-butanetriol. wikipedia.orggoogle.com An analogous approach for the difluorinated target would require a suitably substituted difluorinated precursor. Intramolecular nucleophilic substitution is a key step in many tetrahydrofuran syntheses. organic-chemistry.org

Stability and Reactivity under Diverse Reaction Conditions

The presence of the gem-difluoro group is expected to confer significant chemical stability to the tetrahydrofuran ring. The C-F bond is the strongest single bond in organic chemistry, making the CF₂ group resistant to many chemical transformations. Studies on fluorinated ethers have shown their high electrochemical stability, which is a desirable property in applications such as battery electrolytes. uchicago.eduacs.orgnih.govpsu.edu This stability suggests that the 4,4-difluorotetrahydrofuran core would be robust under a range of reaction conditions, allowing for selective transformations at the hydroxyl group without affecting the ring.

However, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent functional groups. For example, the acidity of the hydroxyl proton in this compound is expected to be higher than that in 3-hydroxytetrahydrofuran due to the inductive effect of the nearby fluorine atoms. This could facilitate reactions involving deprotonation of the hydroxyl group.

Chemo- and Regioselective Modifications of the Hydroxyl Group and Fluorine Atoms

Modifications of the Hydroxyl Group: The hydroxyl group at the C3 position is a key site for functionalization. Standard reactions of alcohols, such as esterification, etherification, and oxidation, are expected to be applicable to this compound. The increased acidity of the hydroxyl proton may affect the reaction conditions required for these transformations. For instance, deprotonation to form the corresponding alkoxide would be more facile, which can then be used in nucleophilic reactions. The synthesis of 3-hydroxytetrahydrofuran derivatives often involves the protection of the hydroxyl group, followed by other transformations. wikipedia.org

Modifications of the Fluorine Atoms: Direct nucleophilic substitution of the fluorine atoms in a saturated gem-difluoro compound is generally very difficult due to the strength of the C-F bond and the steric hindrance. Such reactions typically require harsh conditions or highly specialized reagents and are not common transformations. While nucleophilic aromatic substitution of fluorine is well-established, its aliphatic counterpart is much less reactive. acsgcipr.orgrsc.org Therefore, chemo- and regioselective modifications are much more likely to occur at the hydroxyl group or potentially at the C-H bonds of the ring under specific activating conditions.

Data Tables

Table 1: Comparison of Properties of Tetrahydrofuran and its Fluorinated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Reactivity Features |

| Tetrahydrofuran | C₄H₈O | 72.11 | 66 | Susceptible to ring-opening by strong acids and electrophiles. |

| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 179 wikipedia.org | Hydroxyl group can be readily functionalized; ring can be opened under acidic conditions. wikipedia.org |

| This compound | C₄H₆F₂O₂ | 124.09 | Not available | Expected enhanced stability of the ring; increased acidity of the hydroxyl group. |

Table 2: Representative Reactions of Tetrahydrofuran Analogs

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 2,3-Dihydrofuran | 1. B₂H₆ 2. H₂O₂, NaOH | 3-Hydroxytetrahydrofuran | Hydroboration-oxidation | wikipedia.org |

| (S)-1,2,4-Butanetriol | p-Toluenesulfonic acid, heat | (S)-3-Hydroxytetrahydrofuran | Dehydration/Cyclization | wikipedia.org |

| γ-Hydroxy alkene | Aryl bromide, Pd catalyst, base | Substituted tetrahydrofuran | Palladium-catalyzed cyclization | organic-chemistry.org |

| gem-Difluorocyclopropane | Alcohol, photoredox catalyst | α,α-Difluorinated-1,3-diether | Ring-opening dioxygenation | researchgate.net |

4,4 Difluorotetrahydrofuran 3 Ol As a Privileged Molecular Scaffold and Building Block

Concept of Privileged Scaffolds in Chemical Synthesis and Drug Design

The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. chemscene.com These core structures, such as the benzodiazepine (B76468) and indole (B1671886) rings, appear repeatedly in biologically active compounds and approved drugs. nih.gov The underlying principle is that these scaffolds possess a favorable arrangement of atoms and functional groups that can present substituents in a three-dimensional orientation conducive to interacting with various protein binding sites. nih.gov

The utility of privileged scaffolds in drug discovery is multifaceted. They serve as pre-validated starting points, increasing the probability of identifying hits during screening campaigns. nih.gov By modifying the substituents on a known privileged core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. This approach facilitates the efficient exploration of biologically relevant chemical space and can accelerate the journey from hit identification to a viable drug candidate. nih.gov The identification and synthesis of novel scaffolds that can earn "privileged" status is a key objective in modern medicinal chemistry.

Incorporation of 4,4-Difluorotetrahydrofuran-3-ol into Complex Molecular Architectures

The tetrahydrofuran (B95107) ring is a key structural motif found in numerous natural products and synthetic pharmaceuticals. Its non-planar, sp³-rich character is a desirable feature for improving solubility and achieving specific three-dimensional conformations for target binding. The value of the substituted tetrahydrofuran-3-ol core as a building block has been demonstrated in the synthesis of complex, biologically active molecules. For instance, chiral 4,4-dimethyltetrahydrofuran-3-ol, a structural analog of the title compound, has been successfully utilized as a key building block in the synthesis of analogs of the HIV protease inhibitor Amprenavir and the SGLT2 inhibitor Empagliflozin. researchgate.netresearchgate.net

In these syntheses, the hydroxyl group of the tetrahydrofuran-3-ol core serves as a critical synthetic handle. It allows for the covalent attachment of the scaffold to other complex fragments through reactions such as etherification, esterification, or Mitsunobu reactions. The gem-difluoro group at the 4-position of this compound introduces unique electronic properties without a significant steric penalty. This modification can enhance metabolic stability by blocking a potential site of oxidation and can modulate the acidity of the adjacent hydroxyl group. Furthermore, the C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein's binding pocket, potentially increasing binding affinity. The enantioselective synthesis of the closely related analog, 4,4-difluoropyrrolidin-3-ol, has been reported, highlighting its value as a building block in medicinal chemistry and suggesting similar synthetic accessibility and utility for the furan-based scaffold. nih.gov

Design and Synthesis of Compound Libraries Featuring the this compound Core

The construction of compound libraries around a central scaffold is a fundamental strategy in hit identification and lead optimization. nih.gov Target-focused libraries are collections of molecules designed to interact with a specific protein or protein family. nih.gov this compound is an exemplary scaffold for such libraries due to its combination of a desirable 3D core and a versatile functional group for chemical elaboration.

The design of a library based on this scaffold would leverage the reactivity of the 3-hydroxyl group. A combinatorial approach could be employed where the core scaffold is reacted with a diverse set of building blocks to generate a library of derivatives. This process, often carried out using parallel synthesis techniques, allows for the rapid generation of hundreds or thousands of unique compounds. For example, acylating the hydroxyl group with a library of diverse carboxylic acids would yield a collection of esters, while reaction with a set of isocyanates would produce a library of carbamates. This strategy allows for the systematic exploration of the chemical space around the core scaffold to identify substituents that confer optimal biological activity and properties.

| Core Scaffold | Linkage | Diverse Building Block (R-Group) | Final Compound Structure |

| This compound | Ester | R-COOH (Carboxylic Acids) | |

| This compound | Carbamate | R-NCO (Isocyanates) | |

| This compound | Ether | R-X (Alkyl Halides) |

Table 1: Conceptual design of a combinatorial library based on the this compound scaffold. The reactive hydroxyl group is used to append a variety of R-groups through different chemical linkages.

Applications as Precursors for Biologically Relevant Molecules

The use of fluorinated building blocks is a proven strategy for enhancing the pharmacological profile of drug candidates. The introduction of fluorine can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable precursor for molecules where these modulations are desired.

The gem-difluoro group is a key feature. Positioned adjacent to the hydroxyl group, it is a bioisostere of a carbonyl group and can act as a hydrogen bond acceptor. Critically, it can block metabolic oxidation at the 4-position of the tetrahydrofuran ring, a common liability for non-fluorinated analogs. This can lead to an improved pharmacokinetic profile, including a longer half-life. The presence of the tetrahydrofuran ring itself contributes to a desirable three-dimensional molecular shape, which often leads to higher binding affinity and selectivity compared to flat, aromatic systems. The successful incorporation of the analogous 4,4-dimethyltetrahydrofuran scaffold into the SGLT2 inhibitor Empagliflozin underscores the utility of this ring system as a precursor for clinically relevant molecules. researchgate.netresearchgate.net Therefore, this compound is a highly attractive precursor for developing next-generation therapeutics with enhanced drug-like properties.

Scaffold Hopping and Bioisosteric Replacement Strategies Involving the Tetrahydrofuran Moiety

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a known active molecule with a structurally different scaffold, while maintaining the spatial orientation of key binding groups. nih.govnih.gov This technique is used to discover novel chemical series with improved properties, different side-effect profiles, or to navigate around existing patents. nih.gov Bioisosteric replacement is a related concept where one functional group or atom is exchanged for another with similar physical or chemical properties to enhance the molecule's activity or pharmacokinetics.

The this compound scaffold is an excellent candidate for both strategies. The tetrahydrofuran ring can serve as a bioisosteric replacement for other five-membered heterocyclic or carbocyclic rings, such as pyrrolidine (B122466) or cyclopentane. This allows chemists to "hop" from a known chemical series containing, for example, a substituted cyclopentanol, to a novel tetrahydrofuran-based series.

The gem-difluoro group itself is a well-established bioisostere for other atoms and groups. For instance, it can replace a carbonyl group, a single oxygen atom (in an ether), or even a methylene (B1212753) group in certain contexts to alter electronic properties and metabolic stability. A medicinal chemist might replace a metabolically vulnerable position in a lead compound with the CF₂ group from the this compound scaffold to block unwanted metabolism. This strategic replacement can lead to compounds with superior drug-like properties without fundamentally altering the core binding pharmacophore. acs.org

| Original Scaffold/Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Cyclopentanol | Tetrahydrofuran-3-ol | Modulate polarity, solubility, and patentability. |

| Pyrrolidin-3-ol | Tetrahydrofuran-3-ol | Remove basic nitrogen to alter pharmacokinetics and off-target effects. |

| Tetrahydrofuran-3-one | This compound | Replace carbonyl with a stable, polar CF₂ group to improve metabolic stability. |

| Methylene group (-CH₂-) at the 4-position | Difluoromethylene group (-CF₂-) | Block metabolic oxidation; modulate local dipole moment. |

Table 2: Examples of scaffold hopping and bioisosteric replacement strategies involving the tetrahydrofuran moiety.

Applications in Medicinal Chemistry and Drug Discovery Research

Role of Fluorinated Heterocycles in Modulating Biological Activity

The introduction of fluorine into heterocyclic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's biological profile. fluorochem.co.ukjustia.com Heterocyclic compounds are fundamental platforms in drug design, present in approximately 85% of all biologically active compounds. fluorochem.co.ukgoogle.com When combined with fluorine, their therapeutic potential can be significantly enhanced. fluorochem.co.uk

Furthermore, the strategic placement of fluorine atoms can influence a molecule's lipophilicity, membrane permeability, and binding affinity to its biological target. accelachem.com Fluorination can alter the acidity or basicity of nearby functional groups, which can in turn improve a drug's bioavailability. fluorochem.co.uk It can also lead to more potent and selective drugs by influencing how the molecule interacts with its target protein. For example, the substitution of hydrogen with fluorine has been shown to increase the binding affinity of some drug candidates to their target proteins. accelachem.com This has been a driving force behind the fact that over 20% of all pharmaceuticals on the market contain fluorine. fluorochem.co.uk

Exploration of 4,4-Difluorotetrahydrofuran-3-ol Derivatives as Pharmacophores

The compound this compound serves as a key building block for the creation of more complex molecules that act as pharmacophores—the essential structural features required for a drug's biological activity. Its geminal difluoro group and the hydroxyl functionality on a five-membered ring system provide a unique three-dimensional scaffold that medicinal chemists can exploit.

Recent patent literature highlights the use of this compound in the synthesis of novel kinase inhibitors and ion channel modulators. For instance, it has been used as a starting material in the development of new Bruton's tyrosine kinase (BTK) inhibitors. accelachem.com In these examples, the tetrahydrofuran (B95107) ring system, with its specific fluorination pattern, is incorporated into a larger molecular framework designed to interact with the kinase's active site.

Similarly, this compound has been employed in the synthesis of agonists for the TRPML1 ion channel. google.com The resulting complex oxazole (B20620) derivatives feature the difluorotetrahydrofuranoxy moiety as a key component of the final pharmacophore. These examples underscore the role of this specific fluorinated heterocycle as a valuable starting point for generating novel chemical entities with therapeutic potential.

Design of Analogues for Specific Biological Target Engagement

The design of drug analogues with high affinity and selectivity for a specific biological target is a central goal of medicinal chemistry. The distinct properties of this compound make it an attractive component in the rational design of such compounds.

Development of Enzyme Inhibitors and Receptor Ligands

The development of enzyme inhibitors is a major area of drug discovery. As previously noted, this compound is a key reactant in the synthesis of novel inhibitors for Bruton's tyrosine kinase (BTK), an enzyme crucial for the survival and proliferation of certain B-cells. accelachem.com The resulting compounds are being investigated for the treatment of B-cell malignancies like chronic lymphocytic leukemia. The aim is to create inhibitors with a different binding mode that may overcome resistance to existing therapies. accelachem.com

In the realm of receptor ligands, derivatives of this compound have been synthesized as agonists for the TRPML1 receptor, a lysosomal ion channel. google.com These compounds are designed to open the channel and are being explored for their potential in treating diseases related to lysosomal function. The synthesis of these ligands involves attaching the 4,4-difluorotetrahydrofuran-3-yloxy group to a complex phenyl-oxazole scaffold. google.com

Strategies for Enhancing Selectivity and Potency through Fluorination

The gem-difluoro group on the tetrahydrofuran ring is a key feature for enhancing the potency and selectivity of the final drug candidates. The two fluorine atoms can significantly alter the local electronic environment and conformational preferences of the ring. This can lead to more specific interactions with the target protein, thereby increasing selectivity and reducing off-target effects.

For example, in the case of the BTK inhibitors, the goal is to develop compounds that are not only potent but also selective, potentially avoiding the resistance mechanisms that affect current drugs. accelachem.com The unique stereoelectronic properties of the difluorinated tetrahydrofuran moiety can contribute to a binding mode that is less susceptible to mutations in the target enzyme. The high polarity of the C-F bonds can also lead to favorable interactions with the protein backbone or specific amino acid residues in the binding pocket, further enhancing potency. google.com

Contribution to Novel Therapeutic Agents

The use of this compound as a building block is contributing to the development of a new generation of potential therapeutic agents. The compounds being developed are aimed at treating a range of diseases, including cancers and immunological disorders.

The novel BTK inhibitors derived from this fluorinated heterocycle are being investigated for their potential to treat various cancers, lymphomas, and leukemias. accelachem.com By targeting BTK, these compounds can disrupt the signaling pathways that these cancer cells rely on for their growth and survival.

The TRPML1 agonists synthesized using this compound represent a potential new approach for treating lysosomal storage disorders. google.com By activating this ion channel, these compounds could help to restore normal lysosomal function in affected individuals. These examples demonstrate the tangible contribution of this specific chemical entity to the expansion of the drug discovery pipeline.

Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1782515-61-0 | C₄H₆F₂O₂ | 124.09 |

Examples of Biologically Active Derivatives

| Derivative Class | Biological Target | Therapeutic Area |

| Pyrazole Derivatives | Bruton's Tyrosine Kinase (BTK) | Cancer, Immunological Diseases |

| Oxazole Carboxamides | TRPML1 Ion Channel | Lysosomal Storage Disorders |

Computational and Theoretical Studies of 4,4 Difluorotetrahydrofuran 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the electronic properties of molecules like 4,4-difluorotetrahydrofuran-3-ol. nih.gov These calculations provide a detailed picture of the molecule's electron distribution, which is key to understanding its stability and reactivity.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity. For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to lower the energy of the HOMO, potentially increasing the gap and enhancing stability compared to its non-fluorinated counterpart.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. MEP plots illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the hydroxyl group and the ether linkage, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. These predictions are crucial for understanding intermolecular interactions and reaction mechanisms.

Conformational Analysis and Energetic Profiles of Fluorinated Tetrahydrofurans

The five-membered tetrahydrofuran (B95107) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms. The introduction of substituents, especially electronegative ones like fluorine, has a profound impact on these conformational preferences. sci-hub.box

For this compound, the presence of the two fluorine atoms at the C4 position significantly influences the ring's pucker and the orientation of the C3-hydroxyl group. The conformational behavior is governed by a complex interplay of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. researchgate.net Computational studies on similar fluorinated heterocycles, such as fluorinated tetrahydrothioprans, reveal that electrostatic and hyperconjugative interactions play a pivotal role in stabilizing conformers where the fluorine is in an axial position. nih.gov The strong C-F bonds can act as acceptors for hyperconjugative interactions from adjacent C-H or C-C bonds.

The orientation of the hydroxyl group (axial vs. equatorial) relative to the ring is a key aspect of the conformational analysis. The relative energies of these conformers determine the predominant structure in solution. Quantum chemical simulations can calculate the potential energy surface of the molecule, identifying the lowest-energy conformers and the energy barriers between them. soton.ac.uk It is known that fluorination can flatten the sugar ring in nucleoside analogues, and a similar effect might be observed in this tetrahydrofuran derivative. sci-hub.box

Table 2: Hypothetical Energetic Profile of this compound Conformers

| Conformer (OH orientation) | Dihedral Angle (e.g., H-C3-C4-H) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Equatorial-OH | ~160° | 0.00 | ~75% |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

The structural modifications induced by fluorination make compounds like this compound interesting candidates for drug discovery. nih.gov Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme.

The process begins with the generation of a reliable 3D structure of the ligand, often derived from the conformational analysis discussed previously. It is crucial to use the lowest-energy, biologically relevant conformer for docking simulations. This 3D structure is then placed into the binding site of a target protein, and its orientation and conformation are systematically sampled. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, predicting the most stable binding mode.

While specific docking studies for this compound are not prominently documented, its structural motifs are found in various bioactive molecules. For instance, fluorinated sugar rings are components of nucleoside analogues that can inhibit viral enzymes like polymerases or RNase L. sci-hub.boxnih.gov Docking studies could explore the potential of this compound or its derivatives to act as enzyme inhibitors, where the hydroxyl and difluoro groups could form critical hydrogen bonds or electrostatic interactions within an enzyme's active site.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for elucidating the mechanisms of chemical reactions at the molecular level. mdpi.com It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a molecule like this compound, DFT could be used to study a variety of reactions, such as the oxidation of the secondary alcohol to a ketone, esterification, or nucleophilic substitution. To study a reaction, a proposed pathway is modeled, and the geometric structures and energies of all stationary points are calculated. rsc.org The energy difference between the transition state and the reactants gives the activation energy, which is the primary determinant of the reaction rate.

For example, a DFT study on the oxidation of the hydroxyl group would involve modeling the approach of an oxidizing agent, the formation of an intermediate complex, the hydrogen abstraction steps, and the final release of the ketone product. The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and how the fluorine atoms influence the reaction's feasibility and energetics. researchgate.net Such studies provide insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structures. nih.gov DFT calculations can accurately predict various spectroscopic parameters for this compound.

NMR Spectroscopy: Chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei, as well as spin-spin coupling constants (J), can be calculated. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov Comparing the calculated NMR data for different low-energy conformers with experimental spectra can confirm the predominant solution-state structure. soton.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. nih.gov Characteristic vibrational modes, such as the O-H stretch of the alcohol and the C-F stretches, can be assigned. This comparison helps confirm the functional groups present and provides further evidence for the computed molecular geometry.

This synergy between computational prediction and experimental validation is a cornerstone of modern chemical characterization, providing a comprehensive understanding of a molecule's structure and behavior. nih.gov

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data

| Parameter | Nucleus/Bond | Experimental Value | Calculated Value (DFT) |

|---|---|---|---|

| Chemical Shift (δ) | ¹⁹F | -95 to -115 ppm | -103.5 ppm |

| Chemical Shift (δ) | ¹H (H-C3) | 4.1 ppm | 4.05 ppm |

| Coupling Constant (J) | ³J(H-F) | 15-25 Hz | 20.1 Hz |

| Vibrational Frequency | O-H Stretch | 3400 cm⁻¹ | 3415 cm⁻¹ |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes for 4,4-Difluorotetrahydrofuran-3-ol

The environmental and economic viability of any chemical compound is increasingly dependent on the sustainability of its synthetic pathways. Traditional fluorination methods often rely on harsh reagents and energy-intensive conditions. numberanalytics.comdovepress.com Future research must prioritize the development of green synthetic routes to this compound.

Key research avenues include:

Biocatalysis: The use of enzymes for fluorination or for the synthesis of the tetrahydrofuran (B95107) core could offer high selectivity under mild conditions. Enzyme-mediated synthesis is a recognized specialty area that could be applied here. chemscene.com

Biomass-Derived Feedstocks: Investigating routes that begin from abundant biomass resources, such as pentose (B10789219) sugars like L-arabinose, could provide a sustainable and renewable starting point. nih.govresearchgate.net Methodologies for converting carbohydrates into chiral tetrahydrofurans are established and could be adapted. nih.govresearchgate.net

Catalytic Fluorination: Developing novel catalytic systems, including transition metal-catalyzed or organocatalytic approaches, can improve efficiency, reduce waste, and allow for greater control over stereochemistry. numberanalytics.comcapes.gov.br The use of safer, more manageable fluorinating agents like potassium fluoride (B91410) in "click chemistry" approaches represents a significant advancement in green fluorine chemistry. eurekalert.orgsciencedaily.com

Flow Chemistry: Continuous flow processes could enable the safer handling of potentially hazardous fluorinating reagents and improve the scalability and consistency of the synthesis. rsc.org

A comparative analysis highlights the potential benefits of shifting from traditional to greener synthetic strategies.

Table 1: Conceptual Comparison of Synthetic Routes

| Aspect | Potential Traditional Route | Potential Green Route |

|---|---|---|

| Starting Material | Petrochemical-based | Biomass-derived (e.g., Pentoses) nih.govfrontiersin.org |

| Fluorinating Agent | Harsh/toxic reagents (e.g., F2 gas, SF4) | Milder salts (e.g., KF) or electrophilic agents with recyclable catalysts pnas.org |

| Solvents | Chlorinated hydrocarbons | Aqueous media, methanol, or solvent-free conditions nih.gov |

| Byproducts | dangerousToxic waste, significant salt generation dovepress.com | ecoBenign salts (e.g., NaCl, KCl), recyclable catalysts eurekalert.orgsciencedaily.com |

| Energy Input | boltHigh temperatures/pressures | thermostatMilder conditions, potentially room temperature nih.gov |

Exploration of New Chemical Reactivity and Catalytic Transformations

The gem-difluoro group significantly influences the reactivity of the adjacent hydroxyl group in this compound, opening avenues for novel chemical transformations. Future research should focus on mapping the reactivity of this unique scaffold.

Key areas for exploration include:

Derivatization of the Hydroxyl Group: Standard reactions like esterification and etherification should be explored to create a library of derivatives. The electron-withdrawing nature of the fluorine atoms may alter the nucleophilicity and acidity of the alcohol, leading to unique reactivity profiles.

Oxidation to the Ketone: Synthesis of the corresponding ketone, 4,4-difluorotetrahydrofuran-3-one, would provide a valuable electrophilic building block for further functionalization.

Ring-Opening Reactions: Investigating conditions for selective ring-opening could yield novel acyclic fluorinated building blocks that are otherwise difficult to access.

Catalytic C-H Functionalization: Modern catalytic methods could enable the selective functionalization of the C-H bonds on the tetrahydrofuran ring, providing access to more complex and diverse structures. acs.org

Integration into Advanced Materials Science Applications

Fluoropolymers are a unique class of materials known for their high thermal stability, chemical resistance, low surface energy, and specific electrical properties. nih.govmdpi.com this compound represents a novel monomer for the creation of advanced fluorinated materials.

Emerging opportunities include:

Fluorinated Polyesters and Polyethers: The bifunctional nature of the molecule (hydroxyl group and the ring, which could potentially be opened) allows for its use in step-growth polymerization. The resulting polymers could exhibit unique properties such as hydrophobicity, thermal stability, and low refractive indices, making them suitable for coatings, optical materials, or membranes. polysciences.comdakenchem.com

Smart Materials: Incorporation of this monomer into copolymers could lead to "smart" materials that respond to environmental stimuli. The polarity of the C-F bond and the presence of the hydroxyl group could be exploited to create materials with tunable surface properties or specific recognition capabilities.

High-Performance Polyimides: Fluorine-containing monomers are known to reduce coloration and increase the free volume in polyimides, which are used in flexible electronics. nih.gov Derivatives of this compound could be designed as novel monomers for creating highly transparent and thermally stable polyimides.

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Key Property Conferred by Fluorine | Potential Application Area |

|---|---|---|

| layersFluorinated Polyesters | Low Surface Energy, Hydrophobicity | Anti-fouling coatings, water-repellent textiles dakenchem.com |

| opacityFluorinated Polyethers | Low Refractive Index, Thermal Stability | Optical fibers, advanced lenses |

| memoryFluorinated Polyimides | Optical Transparency, High Free Volume | Flexible display substrates, gas separation membranes nih.gov |

| scienceFluorinated Polyurethanes | Chemical Inertness, Biocompatibility | Biomedical implants, durable elastomers nih.gov |

Innovative Applications in Chemical Biology and Proteomics

Fluorine's unique properties make it an invaluable tool in chemical biology. nih.govnih.gov Its near-total absence in biological systems means that fluorinated probes offer a clear window for analysis without background noise. nih.govacs.orgresearchgate.net

¹⁹F NMR Probes: The ¹⁹F nucleus is highly sensitive in NMR spectroscopy. nih.govbruker.com this compound can be used as a scaffold to design molecular probes where the ¹⁹F NMR signal changes upon binding to a protein or other biomolecule. This allows for the study of protein-ligand interactions and conformational changes in large biological systems. nih.govacs.org

Metabolic Labeling: The molecule could potentially be developed into a probe for metabolic labeling studies, allowing researchers to track the incorporation and processing of the furan (B31954) scaffold within cellular pathways.

Enzyme Inhibitors: The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, and the introduction of gem-difluoro groups can enhance binding affinity and metabolic stability. nih.gov Derivatives of this compound could be synthesized and screened as inhibitors for various enzymes.

Structural Proteomics: Fluorine-containing reagents are increasingly used in mass spectrometry-based proteomics to map protein structures and functions. wustl.edunih.govresearchgate.net Probes derived from this compound could be designed for applications in affinity labeling or activity-based protein profiling (ABPP). wustl.eduresearchgate.net

Multidisciplinary Research Collaborations for Translational Impact

Realizing the full potential of this compound requires a departure from siloed research. The journey from a novel molecule to a high-impact application is inherently multidisciplinary. nih.govnih.govacs.org

Future success will depend on collaborations between:

Synthetic Organic and Green Chemists to develop efficient and sustainable production methods. numberanalytics.comdovepress.com

Polymer and Materials Scientists to design and characterize new materials with tailored properties. nih.govman.ac.uk

Computational Chemists to model the properties of new derivatives and polymers, guiding experimental efforts.

Chemical Biologists and Proteomics Experts to develop and apply probes for studying complex biological systems. wustl.eduresearchgate.net

Industrial Partners to scale up production and translate laboratory discoveries into commercial products and technologies.

By fostering these collaborations, the scientific community can accelerate the exploration and application of this compound, transforming it from a chemical curiosity into a valuable tool for science and technology.

Q & A

Q. What are the recommended storage conditions and safety protocols for handling 4,4-difluorotetrahydrofuran-3-ol in laboratory settings?

- Methodological Answer : Store in sealed containers at room temperature to prevent degradation or moisture absorption. Use chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles to avoid skin/eye contact. For prolonged exposure, use a NIOSH-approved respirator with organic vapor cartridges. Always work in a well-ventilated fume hood. Post-handling, wash thoroughly with soap and water. Stability data suggest a shelf life of ≥5 years under inert gas and -20°C storage for sensitive derivatives .

Q. How can researchers synthesize this compound, and what are the critical reaction parameters?

- Methodological Answer : Common synthetic routes involve fluorination of tetrahydrofuran precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key parameters include:

- Temperature control (-20°C to 0°C) to minimize side reactions.

- Anhydrous conditions to prevent hydrolysis of fluorinating agents.

- Use of catalytic bases (e.g., KOH) to enhance selectivity.

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (δ -120 to -150 ppm) confirms fluorine substitution, while NMR identifies hydroxyl and ring proton environments.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Polarimetry : Essential for verifying enantiomeric purity in chiral derivatives.

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>95% for most studies) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce stereochemistry. For example:

- Use (S)-BINOL-based catalysts for enantioselective fluorination.

- Kinetic resolution via lipase-mediated acetylation separates enantiomers.

- X-ray crystallography of intermediates confirms absolute configuration.

Recent studies report up to 98% enantiomeric excess using Rh-catalyzed hydrogenation .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation.

- pH Control : Buffer solutions (pH 6–8) minimize acid-catalyzed ring-opening.

- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation during long-term storage.

Accelerated stability studies (40°C/75% RH for 6 months) validate these protocols .

Q. How does the fluorine substitution pattern influence the biological activity of this compound in drug discovery?

- Methodological Answer : Fluorine atoms enhance metabolic stability and membrane permeability. Key findings include:

- Enzyme Binding : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., kinase inhibitors).

- Pharmacokinetics : values increase by ~0.5 units compared to non-fluorinated analogs, improving bioavailability.

- Toxicity Screening : In vitro CYP450 assays (e.g., CYP3A4) assess metabolic interactions.

Recent studies highlight its role as a β-secretase inhibitor in Alzheimer’s models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.